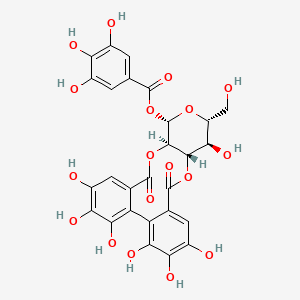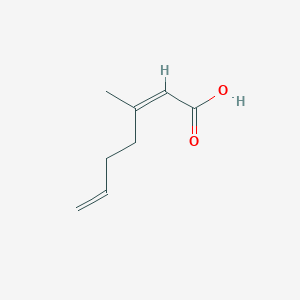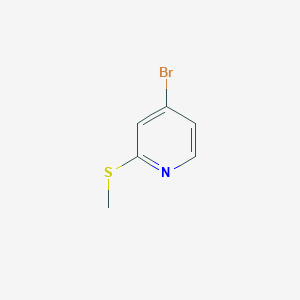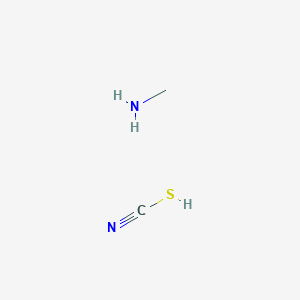
Methylamine Thiocyanate
Übersicht
Beschreibung
Methylamine Thiocyanate, also known as Methylammonium Thiocyanate, is a compound with the molecular formula C2H6N2S and a molecular weight of 90.14 . It appears as a solid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air .
Chemical Reactions Analysis
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .
Physical And Chemical Properties Analysis
It appears as a solid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air .
Wissenschaftliche Forschungsanwendungen
Biocidal Applications
- Biocide in Water Cooling Systems and Paper Mills : Methylene bis(thiocyanate) is used extensively as a biocide. Its primary application is in water cooling systems and paper mills, where it functions as an inhibitor of algae, fungi, and bacteria. Toxicity studies have been conducted to understand its effects when administered to rats and mice, revealing its role as an irritant chemical and potential acute toxicity at higher doses (Burka, 1993).
Industrial Applications
- Vapour Absorption Refrigeration Systems : Research has shown that methylamine-sodium thiocyanate can be used in vapour absorption refrigeration systems. The performance characteristics of this system have been compared with ammonia-water and ammonia-sodium thiocyanate absorption cycles, demonstrating a higher coefficient of performance for the methylamine-sodium thiocyanate mixture (Tyagi, 1992).
Medical and Biological Research
- Skin Sensitization Potency : Methylene-bis(thiocyanate) (MBTC), used in various industrial applications, has been evaluated for its skin sensitization potency. Studies conducted on guinea pigs suggest a strong sensitization potential, indicating its relevance in dermatological and toxicological research (Noda, Yamano, & Shimizu, 2004).
- Impact on Amino Acid Transport in Rat Hepatocytes : Insulin's effect on amino acid transport in rat hepatocytes has been investigated in relation to hormone internalization, with experiments involving methylamine. This research contributes to our understanding of cellular metabolism and hormone action mechanisms (LeCam, Maxfield, Willingham, & Pastan, 1979).
Environmental and Analytical Chemistry
- Determination in Serum and Urine : A spectrophotometric method has been developed for measuring thiocyanate in serum and urine. This method can rapidly measure thiocyanate without separating it from interfering substances, which is crucial in clinical diagnostics and environmental monitoring (Giraudi & Grillo, 1981).
Miscellaneous Applications
- **Inhibitionand Partial Reversal of Methylamine-Induced Conversion**: A study has shown that certain compounds can block the conversion of 'slow' to 'fast' electrophoretic forms of human alpha 2-macroglobulin, which is normally caused by reaction with methylamine. This research provides insights into the biochemical processes and interactions involving methylamines (Cunningham, Crews, & Gettins, 1990).
- Effect on Rat Liver Lysosomes : The effects of MgATP on rat liver lysosomes, including the accumulation of thiocyanate and methylamine, have been studied. This research adds to our understanding of cellular organelles and their functioning in various metabolic processes (Hollemans, Reijngoud, & Tager, 1979).
Safety and Hazards
Zukünftige Richtungen
Thiocyanates, including Methylamine Thiocyanate, have broad application prospects . They are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research could focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
Wirkmechanismus
Target of Action
Methylamine Thiocyanate, also known as Methanamine;thiocyanic acid, is a complex compound with multiple potential targets. The primary target of Methylamine is the Ammonia channel in Escherichia coli . Thiocyanates, on the other hand, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Mode of Action
It is known that the introduction of thiocyanate groups into parent molecules can construct thiocyanates through nucleophilic reaction, electrophilic reaction, and free radical reaction . This can quickly introduce SCN groups at the target sites .
Biochemical Pathways
Methylamine is involved in various biochemical pathways, including the Citalopram Metabolism Pathway, Tyrosine Metabolism, and others .
Pharmacokinetics
It is known that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to scn .
Result of Action
It is known that methylamine thiocyanate is used in the preparation of perovskite optoelectronic systems . The introduction of Methylamine Thiocyanate into the PbI 2 precursor solution assists in controlling the crystallization of the perovskite film, leading to high-performance perovskite solar cells .
Action Environment
It is known that methylamine thiocyanate is a pseudo-halide additive used in the preparation of perovskite optoelectronic systems . The introduction of Methylamine Thiocyanate into the PbI 2 precursor solution assists in controlling the crystallization of the perovskite film .
Eigenschaften
IUPAC Name |
methanamine;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMGZSMACGTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamine Thiocyanate | |
CAS RN |
61540-63-4 | |
| Record name | Methylamine Thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



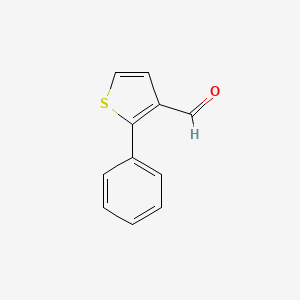
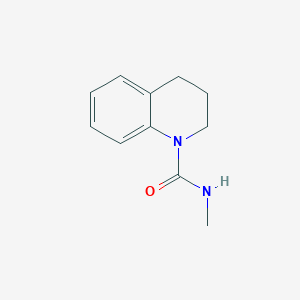
![6-Ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one](/img/structure/B1643256.png)

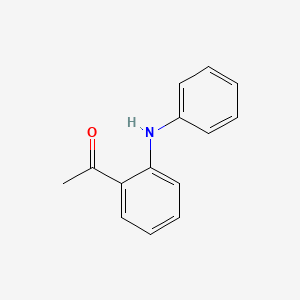
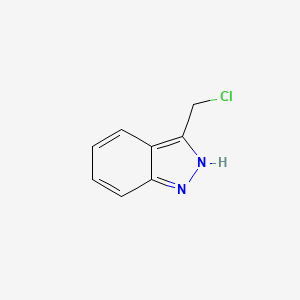
![[((1,1-Dimethylethoxycarbonyl)amino)-2-oxo-1-piperidinyl]-iminomethylcarbamic acid benzyl ester](/img/structure/B1643285.png)



